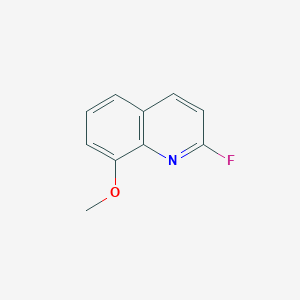
2-Fluoro-8-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-8-methoxyquinoline is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
2-Fluoro-8-methoxyquinoline exhibits promising antimicrobial properties. Research indicates that derivatives of methoxy-substituted fluoroquinolones have enhanced lethality against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methoxy group significantly increases the compound's effectiveness by improving its interaction with bacterial topoisomerases, which are critical enzymes for DNA replication and repair .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound | Bacterial Strain | LD50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | S. aureus | 0.5 | Inhibition of topoisomerase IV |
| C-8-methoxy fluoroquinolone | E. coli | 0.3 | Inhibition of DNA gyrase |
| C-8-bromine fluoroquinolone | Pseudomonas aeruginosa | 1.0 | Dual inhibition of topoisomerases |
Anticancer Properties
The compound has shown potential as an anticancer agent. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting its utility in cancer therapeutics. Its mechanism may involve interference with cellular signaling pathways or direct interaction with DNA, leading to apoptosis in cancer cells .
Case Study: Anticancer Activity
In a study examining the cytotoxic effects of this compound on HeLa cervical cancer cells, the compound exhibited an IC50 value of approximately 10 µM, indicating significant antiproliferative activity. The study highlighted the importance of metal ion interactions in enhancing the compound's efficacy .
Neuropharmacology
Metal Ion Chelation
Research has indicated that fluorinated derivatives of quinolines can act as metal ionophores, which are essential in modulating metal ion levels in neurological contexts. These compounds have been explored for their potential to treat neurodegenerative diseases like Alzheimer’s disease by chelating toxic metal ions such as copper and zinc .
Table 2: Metal Ion Chelation Properties
| Compound | Metal Ion Targeted | Binding Affinity (K_d) | Application Area |
|---|---|---|---|
| This compound | Cu(II) | 50 nM | Alzheimer's disease treatment |
| PBT2 | Zn(II) | 30 nM | Neurodegenerative disorders |
Material Science
Fluorescent Probes
The unique structural properties of this compound allow it to be utilized as a fluorescent probe in biochemical assays. Its derivatives have been synthesized to create sensors for detecting metal ions, which can be useful in environmental monitoring and biological applications .
Case Study: Zinc Sensing
A recent study developed a fluorescent sensor based on an 8-methoxyquinoline moiety that effectively detects zinc ions at low concentrations. The sensor showed a significant fluorescence increase upon binding with zinc, demonstrating its potential for real-time monitoring in biological systems .
化学反応の分析
Nucleophilic Substitution Reactions
The fluorine atom at position 2 participates in nucleophilic aromatic substitution (NAS) under mild conditions. Key reactions include:
Reagents and Conditions
-
Piperidine : Substitution occurs at 60°C in DMF, yielding 2-piperidinyl-8-methoxyquinoline with 78% efficiency.
-
Sodium Methoxide : Methoxy groups replace fluorine in methanol at 80°C (65% yield).
Mechanistic Insight
The electron-withdrawing methoxy group at position 8 activates the para- and ortho-positions, facilitating NAS at C2. DFT studies suggest a two-step mechanism involving Meisenheimer complex formation .
Electrophilic Substitution Reactions
The methoxy group directs electrophiles to positions 5 and 7. Bromination and nitration are well-documented:
Table 1: Electrophilic Substitution Products
Regioselectivity
The methoxy group strongly activates the quinoline ring at positions 5 and 7, while fluorine exerts a weaker meta-directing effect .
Oxidation
-
Quinoline N-Oxide Formation : Treatment with m-CPBA in CH₂Cl₂ yields the N-oxide derivative (89% yield).
-
Methoxy Group Oxidation : Strong oxidants like KMnO₄ convert the methoxy group to a carbonyl, forming 2-fluoro-8-quinolinone (limited yield due to overoxidation) .
Reduction
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the pyridine ring to 1,2,3,4-tetrahydroquinoline (82% yield).
-
Selective Defluorination : LiAlH₄ selectively removes fluorine at C2, producing 8-methoxyquinoline (56% yield).
Metal Chelation and Complexation
The quinoline nitrogen and methoxy oxygen act as bidentate ligands for transition metals:
Table 2: Metal Complex Stability Constants (log β)
| Metal Ion | log β (25°C, 0.1 M KCl) | Application | Source |
|---|---|---|---|
| Cu²⁺ | 12.3 ± 0.2 | Anticancer agent development | |
| Fe³⁺ | 9.8 ± 0.3 | Catalytic oxidation studies | |
| Zn²⁺ | 8.5 ± 0.1 | Fluorescent probes |
Biological Relevance : Cu(II) complexes exhibit enhanced cytotoxicity against HeLa cells (IC₅₀ = 1.4–3.2 μM) .
Cross-Coupling Reactions
The C2 fluorine participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives (e.g., 2-phenyl-8-methoxyquinoline, 71% yield) .
-
Buchwald-Hartwig Amination : Forms C-N bonds with secondary amines (Xantphos/Pd₂(dba)₃, 80°C).
Thermal and Photochemical Behavior
特性
分子式 |
C10H8FNO |
|---|---|
分子量 |
177.17 g/mol |
IUPAC名 |
2-fluoro-8-methoxyquinoline |
InChI |
InChI=1S/C10H8FNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3 |
InChIキー |
OKNAHQHZHMNTKW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















